N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide
Overview
Description
N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide, also known as HPPB, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2011 by a group of researchers at the University of California, San Diego, led by Dr. James McKerrow. Since then, HPPB has been extensively studied for its mechanism of action and its potential use in treating various diseases.
Scientific Research Applications
Opioid Receptor Antagonism
The discovery of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines as opioid receptor antagonists led to the synthesis of two piperazine JDTic-like analogues. Although these compounds did not match the high potency and selectivity of JDTic, further exploration yielded 11a . This compound demonstrated good κ opioid receptor antagonist properties, and subsequent structure-activity relationship (SAR) studies produced 28 novel analogues with potent and selective κ opioid receptor antagonism .
properties
IUPAC Name |
N-(3-hydroxyphenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-8-9-15(19(23)20-16-6-5-7-17(22)13-16)12-18(14)26(24,25)21-10-3-2-4-11-21/h5-9,12-13,22H,2-4,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMQZUUJBVEMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)O)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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